ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Description
Benzo[de]isoquinoline-1,3-dione is a chemical system that has been studied for its potential use in chemosensor systems . New derivatives of this system containing an amino group have been synthesized .
Synthesis Analysis
The synthesis of new derivatives of the benzo[de]isoquinoline-1,3-dione system involved the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups led to the formation of imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Scientific Research Applications
Summary of the Application
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones. Some compounds exhibit high chemosensor selectivity in the determination of anions .
Methods of Application or Experimental Procedures
The diamine was obtained by the reaction of the bromine derivative with ethylenediamine . A mixture of the amine with the corresponding aldehyde in EtOH was heated for 2 hours .
Results or Outcomes
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative .
2. Biological Activity
Summary of the Application
The possibility of obtaining esters by the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature was studied. It was found that under such conditions, together with the oxygen atom of the carboxyl group, a heteroatom of nitrogen is also alkylated .
Methods of Application or Experimental Procedures
The product of the reaction studied is a mixture of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (major) and its 1-ethyl-substituted analog (minor). A simple but very effective method of preparative separation of these compounds was proposed .
Results or Outcomes
The pharmacological tests carried out on the model of a carrageenan edema showed that the screening dose of 20 mg/kg of 1-ethyl-substituted ester and the orthorhombic form of its analog unsubstituted in position 1 exhibited weak anti-inflammatory and moderate analgesic effects .
3. Biosensing and Bioimaging
Summary of the Application
Indane-1,3-dione, a structure similar to “ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate”, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
4. Electronics and Photopolymerization
Summary of the Application
Indane-1,3-dione, a structure similar to “ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate”, is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
5. Fluorescent Chemosensors
Summary of the Application
Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized and further functionalized to create imines, amines, thioureas, and hydrazones. Some of these compounds exhibit high chemosensor selectivity in the determination of various cations: H+, Zn2+, Cd2+, Hg2+ etc .
Methods of Application or Experimental Procedures
The diamine was obtained by the reaction of the bromine derivative with ethylenediamine . A mixture of the amine with the corresponding aldehyde in EtOH was heated for 2 hours .
Results or Outcomes
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .
6. Synthesis of Biologically Active Molecules
Summary of the Application
Indane-1,3-dione, a structure similar to “ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate”, is a versatile building block used in numerous applications ranging from the design of biologically active compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
properties
IUPAC Name |
ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-23-15(20)10-5-11-19-17(21)13-8-3-6-12-7-4-9-14(16(12)13)18(19)22/h3-4,6-9H,2,5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYFSWXQQJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389752 | |
Record name | Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |
CAS RN |
150705-10-5 | |
Record name | Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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